molecular formula C9H6BrNO3 B8380831 2-Bromo-6-nitro-1-indanone

2-Bromo-6-nitro-1-indanone

Cat. No. B8380831
M. Wt: 256.05 g/mol
InChI Key: YMAUCCABSHWVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-nitro-1-indanone is a useful research compound. Its molecular formula is C9H6BrNO3 and its molecular weight is 256.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-nitro-1-indanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-nitro-1-indanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-6-nitro-1-indanone

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

2-bromo-6-nitro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H6BrNO3/c10-8-3-5-1-2-6(11(13)14)4-7(5)9(8)12/h1-2,4,8H,3H2

InChI Key

YMAUCCABSHWVFI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C1C=CC(=C2)[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Analogously to Example 1 (a), reaction of 12.39 g (70.0 mmoles) of 6-nitro-1-indanone in 130 ml of glacial acetic acid, containing 0.5 ml of 48% strength aqueous hydrobromic acid, and 11.2 g (70 mmoles) of bromine in 70 ml of glacial acetic acid, in accordance with the instructions indicated above, gives 2-bromo-6-nitro-1-indanone of melting point 102°-105° C. which, as the pure product after reprecipitation from ethanol/water, has a melting point of 114°-116° C.
Quantity
12.39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

7.1 g (0.04 mol) of 5-nitroindan-1-one are dissolved in 135 ml of glacial acetic acid, and 1.12 ml of 48 percent hydrobromic acid solution are added. Then 2.06 ml of bromine in 40 ml of glacial acetic acid are added dropwise at room temperature to the solution, which is then stirred for 2 h. The reaction mixture is poured into ice-water and extracted with dichloromethane and, after drying, the solvent is removed from the organic phase in vacuo. The residue is purified by column filtration (silica gel; dichloromethane). 2-Bromo-6-nitroindan-1-one is obtained with a melting point of 113° C.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step Two
Quantity
2.06 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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